

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

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Compound of Interest

Compound Name: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1461671

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NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**, both ^1H and ^{13}C NMR are indispensable. Experiments are typically conducted in a polar aprotic deuterated solvent, such as DMSO- d_6 , which can solubilize the compound and slow the exchange of the acidic boronic acid protons, allowing for their observation.^[5]

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl ester protons. The acidic protons of the boronic acid group will likely appear as a broad singlet, which is a characteristic feature.^[5]

Table 1: Predicted ^1H NMR Data (in DMSO- d_6 , 400 MHz)

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale & Comparative Insights
~8.2 - 8.1	Triplet (t) or Singlet (s)	1H	Ar-H (H-4)	This proton is situated between the chloro and boronic acid groups. Its multiplicity will be a small triplet if coupling to H-2 and H-6 is resolved, or a singlet if not.
~8.0 - 7.9	Triplet (t) or Singlet (s)	1H	Ar-H (H-6)	This proton is adjacent to both the boronic acid and methoxycarbonyl groups.
~7.9 - 7.8	Triplet (t) or Singlet (s)	1H	Ar-H (H-2)	This proton is flanked by the chloro and methoxycarbonyl groups. Its chemical environment is similar to protons in methyl 3-chlorobenzoate. [6] [7]
~8.3 (broad)	Broad Singlet (br s)	2H	B(OH) ₂	These acidic protons are exchangeable with D ₂ O. Their

chemical shift is highly dependent on concentration and residual water content, but is characteristic for arylboronic acids.[5]

~3.90

Singlet (s)

3H

-OCH₃

The methyl protons of the ester group are expected to appear as a sharp singlet, consistent with data for similar methoxycarbonyl-substituted aromatics.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework. The carbon attached to the boron atom often exhibits a broader signal or may even be unobserved due to quadrupolar relaxation of the boron nucleus.[8]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ) ppm	Assignment	Rationale & Comparative Insights
~165	C=O	The carbonyl carbon of the ester is expected in this downfield region, typical for methyl benzoates.[5]
~135	Ar-C-Cl	The carbon atom bonded to chlorine will be deshielded.
~134	Ar-C	Aromatic methine carbon.
~132	Ar-C	Aromatic methine carbon.
~131	Ar-C-COOCH ₃	The carbon atom attached to the methoxycarbonyl group.
~130 (broad)	Ar-C-B	The ipso-carbon attached to the boron atom. This signal is characteristically broad or sometimes undetectable.[5][8]
~128	Ar-C	Aromatic methine carbon.
~52.5	-OCH ₃	The methyl carbon of the ester group, consistent with related structures.[5]

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-15 mg of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. To confirm the B(OH)₂ protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the

NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the B(OH)_2 protons should disappear.

- ^{13}C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. An extended acquisition time may be necessary to observe the quaternary carbons, particularly the broad C-B signal.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is predicted to be rich with characteristic absorption bands.

Table 3: Predicted IR Spectroscopy Data

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale & Mechanistic Insight
3500 - 3200	Broad, Strong	O-H stretch	This very broad band is the hallmark of the hydrogen-bonded O-H groups of the boronic acid moiety.[5]
~3050	Medium	C-H stretch (aromatic)	Corresponds to the stretching vibrations of the C-H bonds on the phenyl ring.
~2960	Medium	C-H stretch (methyl)	Corresponds to the stretching vibration of the C-H bonds in the methoxycarbonyl group.
~1725	Strong	C=O stretch (ester)	A strong, sharp absorption characteristic of the carbonyl group in an aryl ester.[5]
~1600, ~1450	Medium	C=C stretch (aromatic ring)	These absorptions are typical for the skeletal vibrations of the benzene ring.
~1350	Strong	B-O stretch	This strong absorption is a key indicator of the boronic acid functional group.[5]

~1290	Strong	C-O stretch (ester)	Corresponds to the asymmetric stretching of the C-O-C bond in the ester.
~750	Strong	C-Cl stretch	The carbon-chlorine bond stretch is expected in this region of the fingerprint zone.

Experimental Protocol: FTIR Data Acquisition

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method, often coupled with liquid chromatography (LC-MS) to ensure sample purity. Analysis of boronic acids by MS can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines) or other adducts.[9]

Table 4: Predicted Mass Spectrometry Data (ESI)

m/z (Daltons)	Ion Mode	Assignment	Rationale
213.0052	Negative	$[M-H]^-$	The deprotonated molecular ion is commonly observed for acids in negative ESI mode. [10]
215.0023	Negative	$[M-H]^-$ (^{37}Cl isotope)	The characteristic isotopic pattern of chlorine (~3:1 ratio for ^{35}Cl : ^{37}Cl) provides definitive confirmation of its presence.
196.9946	Negative	$[M-H_2O-H]^-$	Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
237.0207	Positive	$[M+\text{Na}]^+$	Formation of a sodium adduct is very common in positive ESI mode if sodium salts are present in the system.

Exact masses calculated for $\text{C}_8\text{H}_8\text{B}^{35}\text{ClO}_4$.

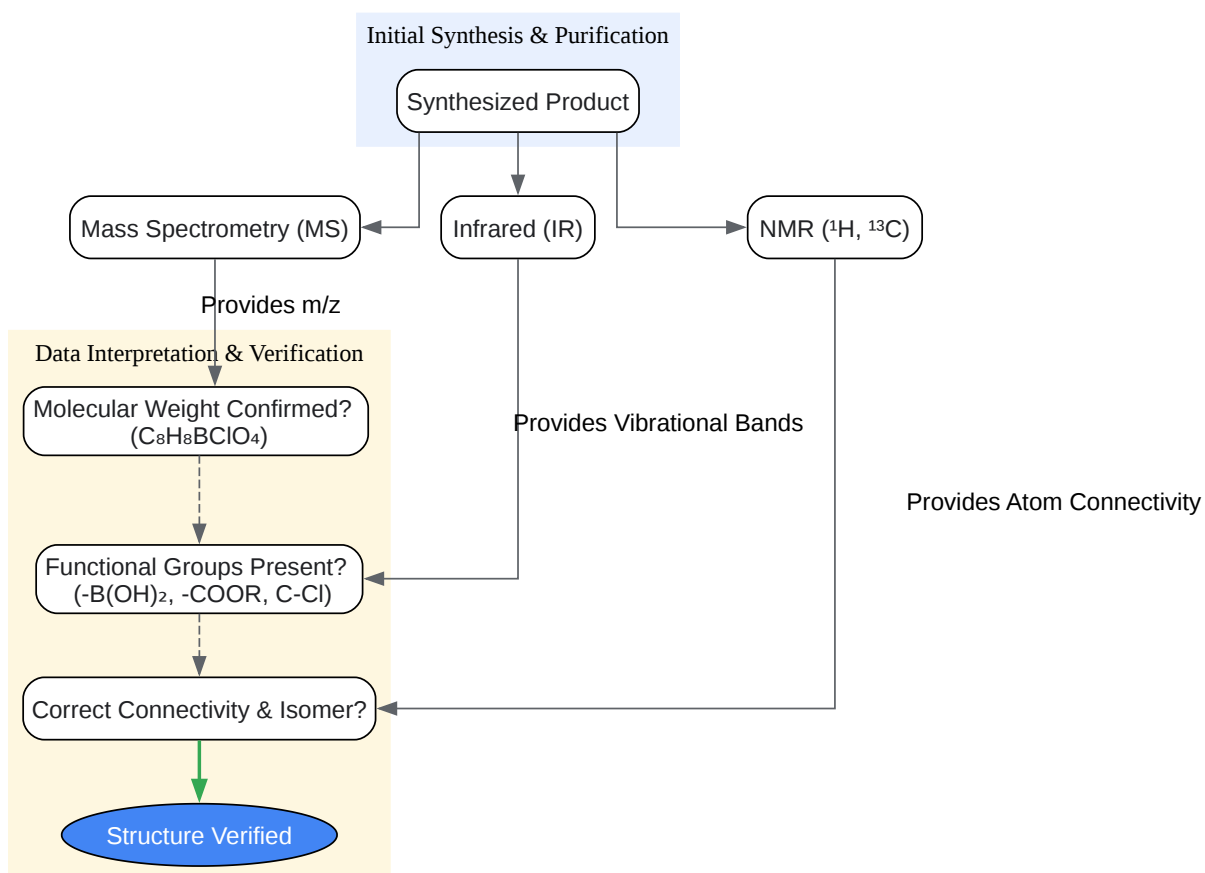
Experimental Protocol: LC-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- **Instrumentation:** Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

- Chromatography: Employ a C18 reverse-phase column. A typical mobile phase would consist of a gradient of water and acetonitrile, possibly with a modifier like 0.1% formic acid (for positive mode) or ammonium acetate (for negative mode) to improve ionization.[9]
- Mass Spectrometry: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500 to observe the parent ion and potential fragments. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is recommended to confirm the elemental composition.[11]

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is not reliant on a single technique, but on the synergistic integration of all data. The workflow below illustrates this logical progression.



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